
Phosphinic bromide, (1,1-dimethylethyl)phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphinic bromide, (1,1-dimethylethyl)phenyl- is an organophosphorus compound characterized by the presence of a phosphinic bromide group attached to a phenyl ring with a tert-butyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphinic bromide, (1,1-dimethylethyl)phenyl- can be synthesized through several methods. One common approach involves the reaction of phenylphosphinic acid with bromine in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, with the bromine acting as an electrophile that substitutes the hydrogen atom on the phosphorus atom .
Industrial Production Methods
Industrial production of phosphinic bromide, (1,1-dimethylethyl)phenyl- often involves large-scale bromination reactions. These reactions are carried out in reactors equipped with efficient cooling systems to control the exothermic nature of the bromination process. The use of catalysts and optimized reaction conditions ensures high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphinic bromide, (1,1-dimethylethyl)phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphinic acid derivatives.
Reduction: Reduction reactions can convert the bromide group to other functional groups.
Substitution: The bromide group can be substituted with other nucleophiles, leading to the formation of different phosphinic derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. These reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various phosphinic acid derivatives, phosphine oxides, and substituted phosphinic compounds. These products have diverse applications in different fields of research and industry .
Applications De Recherche Scientifique
Phosphinic bromide, (1,1-dimethylethyl)phenyl- has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of phosphinic bromide, (1,1-dimethylethyl)phenyl- involves its ability to participate in various chemical reactions due to the presence of the reactive bromide group. The compound can undergo nucleophilic substitution reactions, where the bromide group is replaced by other nucleophiles. This reactivity is attributed to the electron-withdrawing nature of the bromide group, which makes the phosphorus atom more susceptible to nucleophilic attack .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphinic chloride, (1,1-dimethylethyl)phenyl-: Similar in structure but contains a chloride group instead of a bromide group.
Phosphinic acid, (1,1-dimethylethyl)phenyl-: Contains a hydroxyl group instead of a bromide group.
Phosphonic acid derivatives: Similar phosphorus-containing compounds with different functional groups.
Uniqueness
Phosphinic bromide, (1,1-dimethylethyl)phenyl- is unique due to the presence of the bromide group, which imparts distinct reactivity and chemical properties. This makes it a valuable reagent in organic synthesis and other applications where specific reactivity is required .
Propriétés
Numéro CAS |
113502-20-8 |
|---|---|
Formule moléculaire |
C10H14BrOP |
Poids moléculaire |
261.09 g/mol |
Nom IUPAC |
[bromo(tert-butyl)phosphoryl]benzene |
InChI |
InChI=1S/C10H14BrOP/c1-10(2,3)13(11,12)9-7-5-4-6-8-9/h4-8H,1-3H3 |
Clé InChI |
FPHUBDJKKKVZIU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)P(=O)(C1=CC=CC=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cyclohexene, 4,4'-[methylenebis(oxy)]bis-](/img/structure/B14318411.png)
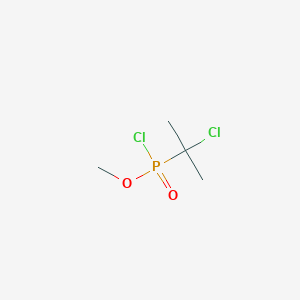
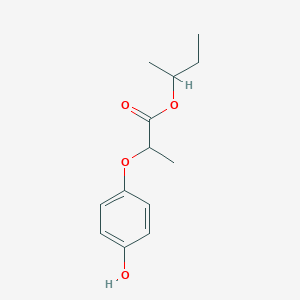
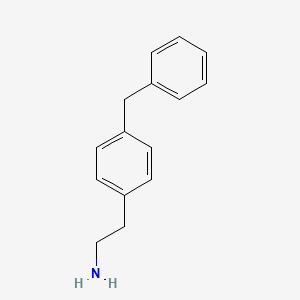
![sodium;ethyl 2-(8-ethyl-3,4-dihydro-1H-pyrano[3,4-b]indol-9-id-1-yl)acetate](/img/structure/B14318440.png)
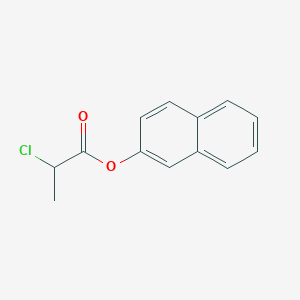
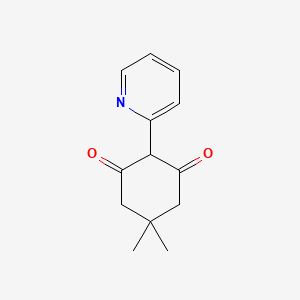
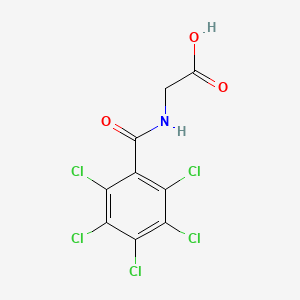
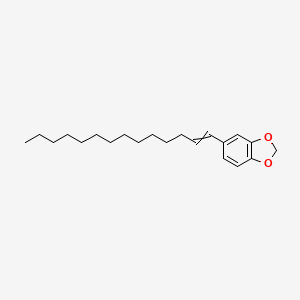
![(9-Diazonio-2H-fluoren-2-ylidene)[(2,5-dioxopyrrolidin-1-yl)oxy]methanolate](/img/structure/B14318460.png)
acetyl chloride](/img/structure/B14318461.png)
![2-{[2-(Methylsulfanyl)pyrimidin-4-yl]oxy}ethan-1-ol](/img/structure/B14318463.png)
![1,3-Bis[3-(triethylgermyl)propyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B14318467.png)

